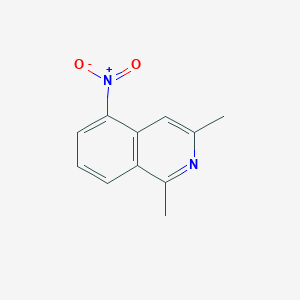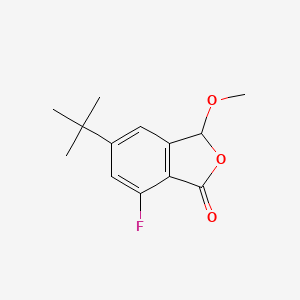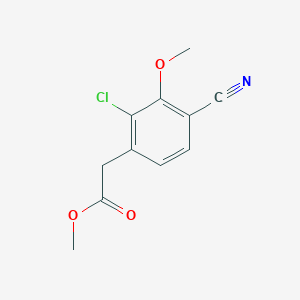
3-Methylsulfonothioyloxypropanoic acid
描述
3-Methylsulfonothioyloxypropanoic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiosulfonic acid group attached to a 2-carboxyethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanethiosulfonic acid 2-carboxyethyl ester typically involves the esterification of methanethiosulfonic acid with a carboxylic acid derivative. One common method is the reaction of methanethiosulfonic acid with 2-carboxyethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methanethiosulfonic acid 2-carboxyethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methylsulfonothioyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
3-Methylsulfonothioyloxypropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of methanethiosulfonic acid 2-carboxyethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This modification can lead to the inhibition of enzyme activity or alteration of protein function. The pathways involved in these interactions often include the formation of covalent bonds between the compound and the target molecule .
相似化合物的比较
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Ethanesulfonic acid: Another sulfonic acid derivative with a slightly different structure.
Propane-1-sulfonic acid: A sulfonic acid with a longer carbon chain.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility compared to other similar compounds .
属性
分子式 |
C4H8O4S2 |
|---|---|
分子量 |
184.2 g/mol |
IUPAC 名称 |
3-methylsulfonothioyloxypropanoic acid |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
InChI 键 |
YGZDGSRXJVYYJM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=S)OCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8700544.png)






![4-{[3-(2-methylsulfanyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8700498.png)

